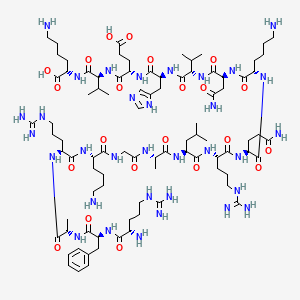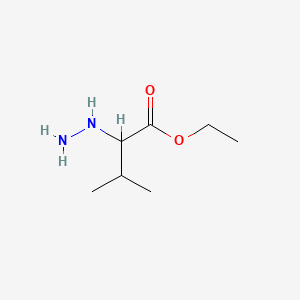
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with an amino group and a phenyl group The trifluoroacetic acid component is often used as a counterion in the formation of salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one typically involves the condensation of a phenylacetic acid derivative with a pyrrolidine derivative. The reaction conditions often include the use of a strong acid, such as trifluoroacetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial equipment can help to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. The phenyl group can also participate in π-π interactions with aromatic amino acids in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Phenylacetic acid derivatives: Compounds like phenylacetic acid and its derivatives are structurally related.
Uniqueness
The combination of a pyrrolidine ring with an amino group and a phenyl group, along with the presence of trifluoroacetic acid, makes 2-Amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one unique. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H19F3N2O3 |
|---|---|
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7) |
InChI-Schlüssel |
JECDIUYILCAULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)









